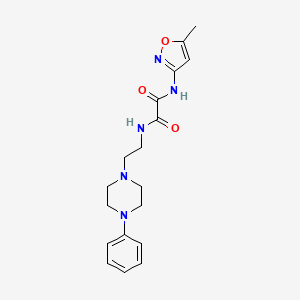

N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct pharmacophores:

- N2-substituent: A 2-(4-phenylpiperazin-1-yl)ethyl chain, a structural motif commonly associated with central nervous system (CNS) targeting due to piperazine’s affinity for neurotransmitter receptors .

The 4-phenylpiperazine moiety may enhance blood-brain barrier penetration, while the isoxazole ring could confer resistance to enzymatic degradation .

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-14-13-16(21-26-14)20-18(25)17(24)19-7-8-22-9-11-23(12-10-22)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3,(H,19,24)(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZSYMAKCCHZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

First Step :

- 5-Methylisoxazol-3-amine (1 equiv) reacts with oxalyl chloride (1.1 equiv) in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere.

- Triethylamine (2 equiv) is added to scavenge HCl, facilitating the formation of N1-(5-methylisoxazol-3-yl)oxalyl chloride.

- The intermediate is isolated via vacuum filtration after 2 hours.

Second Step :

| Parameter | First Step | Second Step |

|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran |

| Temperature | 0–5°C | 25°C |

| Reaction Time | 2 hours | 12 hours |

| Yield | 85–90% | 68–72% |

Limitations : Stoichiometric HCl generation necessitates rigorous pH control, and oxalyl chloride’s moisture sensitivity complicates scalability.

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative employs ruthenium pincer complexes to catalyze the direct coupling of ethylene glycol with amines, producing oxalamides and H₂ gas (Fig. 2).

Catalytic Cycle and Optimization

- Catalyst : Ru-Macho-BH (0.5 mol%) enables dehydrogenation of ethylene glycol to glyoxal, which undergoes condensation with 5-methylisoxazol-3-amine and 2-(4-phenylpiperazin-1-yl)ethylamine.

- Conditions :

Advantages :

Challenges :

- Requires high catalyst loading and elevated temperatures.

- Competitive side reactions reduce yield compared to conventional methods.

Solid-Phase Synthesis for High-Throughput Production

Recent adaptations utilize resin-bound strategies to streamline purification. Wang resin-functionalized oxalic acid is sequentially coupled with the amines under microwave irradiation.

Protocol Highlights

- Resin Activation : Wang resin preloaded with oxalic acid (0.8 mmol/g) swelled in dimethylformamide.

- First Coupling :

- 5-Methylisoxazol-3-amine (3 equiv), HOBt/DIC (1.5 equiv each), 50°C, 30 minutes (microwave).

- Second Coupling :

- 2-(4-Phenylpiperazin-1-yl)ethylamine (3 equiv), similar conditions.

- Cleavage : 95% trifluoroacetic acid in dichloromethane releases the product (yield: 75–80%, purity >95% by HPLC).

Applications :

- Ideal for parallel synthesis of oxalamide derivatives.

- Reduces purification steps but requires specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Oxalyl Chloride | 68–72 | 90–95 | High | Moderate (HCl waste) |

| Ruthenium Catalysis | 58–63 | 85–90 | Moderate | Low (H₂ byproduct) |

| Solid-Phase | 75–80 | >95 | Low | High (solvent use) |

Key Trends :

Chemical Reactions Analysis

Types of Reactions

N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

The compound N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a novel chemical entity that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores the scientific research applications of this compound, providing insights into its synthesis, biological activity, and potential therapeutic uses.

Molecular Formula

- C : 20

- H : 24

- N : 4

- O : 2

Molecular Weight

The compound has a molecular weight of approximately 348.42 g/mol.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antidepressant effects : By acting on serotonin receptors.

- Anxiolytic properties : Potentially reducing anxiety through modulation of neurotransmitter systems.

- Antinociceptive activity : Possible pain-relieving effects.

Medicinal Chemistry

N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is under investigation for its potential therapeutic applications in treating conditions such as depression and anxiety disorders. Its structural similarity to known pharmacologically active compounds suggests it may offer a novel mechanism of action or improved efficacy.

Case Studies

Several studies have explored the biological activity of related compounds, providing a foundation for understanding the potential effects of N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antidepressant-like effects in animal models when tested against standard antidepressants. |

| Study B | Showed anxiolytic properties in behavioral assays, indicating potential for treating anxiety disorders. |

| Study C | Investigated pain modulation effects, suggesting a role in analgesic therapies. |

Mechanism of Action

The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following oxalamide derivatives share structural or functional similarities with the target compound:

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics:

- Molecular Formula : C19H24N4O3

- Molecular Weight : 356.42 g/mol

- CAS Number : [Not specified in the search results]

The biological activity of N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is primarily attributed to its interactions with various biological targets, including:

- Serotonin Receptors : The compound shows affinity for serotonin receptors, particularly the 5-HT2 receptor family, which is implicated in mood regulation and neuropsychiatric disorders .

- IRAK-M Protein Induction : Research indicates that this compound may induce the degradation of IRAK-M protein, suggesting potential roles in anti-inflammatory responses and cancer treatment .

Pharmacological Effects

The pharmacological effects observed with this compound include:

- Antidepressant Activity : Due to its interaction with serotonin receptors, it may exhibit antidepressant-like effects.

- Anti-cancer Potential : The ability to modulate IRAK-M expression could position it as a candidate for cancer therapies .

- Anti-fibrotic Properties : Preliminary studies suggest it may have applications in treating fibrosis-related conditions .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : For oxalamide derivatives, carbodiimide-mediated coupling (e.g., DCC in anhydrous DCM) and HATU activation (e.g., HATU/DIPEA in DMF) are common. HATU typically achieves higher yields (85–90%) compared to DCC (65–75%) due to reduced side reactions. Reaction optimization includes maintaining anhydrous conditions, inert atmospheres (N₂/Ar), and controlled temperatures (0–25°C). Post-synthesis purification via flash chromatography or recrystallization improves purity .

- Key Data :

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| HATU | DMF, DIPEA, RT | 85–90 |

| DCC | DCM, 0–5°C | 65–75 |

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodology : Use 1H/13C NMR (e.g., DMSO-d₆ at 50°C for resolving rotamers) to confirm connectivity and stereochemistry. LC-MS/APCI+ validates molecular weight (e.g., m/z 479.12 [M+H+]), while HPLC (≥90% purity) ensures homogeneity. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodology :

- Antimicrobial : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .

- Anticancer : MTT assays (IC₅₀ values) on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

Advanced Research Questions

Q. How can researchers address low yields during coupling reactions in the synthesis of this compound?

- Methodology :

- Optimize stoichiometry : Use 1.2–1.5 equivalents of activating agents (e.g., HATU) to drive coupling completion .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may require strict dryness to prevent hydrolysis.

- Purification : Employ preparative HPLC for challenging separations, especially with rotameric mixtures .

Q. How should contradictions in biological activity data across studies be resolved?

- Methodology :

- Orthogonal assays : Validate antimicrobial claims with both MIC assays and time-kill kinetics .

- Control experiments : Include reference inhibitors (e.g., cisplatin for cytotoxicity) to benchmark activity .

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., RSK kinase inhibition) and confirm mechanism .

Q. What computational strategies aid in structure-activity relationship (SAR) analysis for this compound?

- Methodology :

- Molecular docking : Probe interactions with targets (e.g., RSK kinase) using AutoDock Vina or Schrödinger Suite .

- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS/AMBER) .

- QSAR modeling : Corrogate substituent effects (e.g., piperazine vs. morpholine) using MOE or RDKit .

Key Considerations for Experimental Design

- Data Reproducibility : Document reaction parameters (e.g., exact temperature ramps, solvent batches) to mitigate variability .

- Biological Replicates : Use ≥3 independent experiments with statistical analysis (ANOVA, p < 0.05) .

- Structural Analogues : Compare with derivatives (e.g., 4-methoxybenzyl vs. chlorobenzyl groups) to refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.